Hydrogen-Bond Donor Capacity: N(3)-Hydroxy Substituent Versus Isomeric Dione Comparators
The target compound possesses one hydrogen-bond donor (HBD = 1) attributable to the N(3)-OH group, whereas isomeric pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione (1,6-didemethyltoxoflavin) has HBD = 0 in its dominant tautomeric form [1]. This single-donor difference alters the compound's capacity to act as a hydrogen-bond donor in host–guest recognition, crystal engineering, and pharmacophore-based design. The 3-hydroxy-1,2,3-triazin-4-one motif additionally provides a metal-chelating N-hydroxy–carbonyl bidentate site absent in the dione series [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | Pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione (1,6-didemethyltoxoflavin): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (presence vs. absence of exocyclic OH donor) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1] |
Why This Matters
The presence of an H-bond donor directly impacts solubility in polar media, molecular recognition, and formulation compatibility, making this compound unsuitable for direct replacement by HBD-deficient dione isomers in structure-based design campaigns.
- [1] PubChem Compound Summary CID 11816056, Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-, National Center for Biotechnology Information (2026). View Source
- [2] Clark, J.; Varvounis, G. Heterocyclic studies. Part 42. Pyrimido[5,4-d][1,2,3]triazines and some related tricyclic compounds. J. Chem. Soc., Perkin Trans. 1, 1984, 1475-1481. View Source
